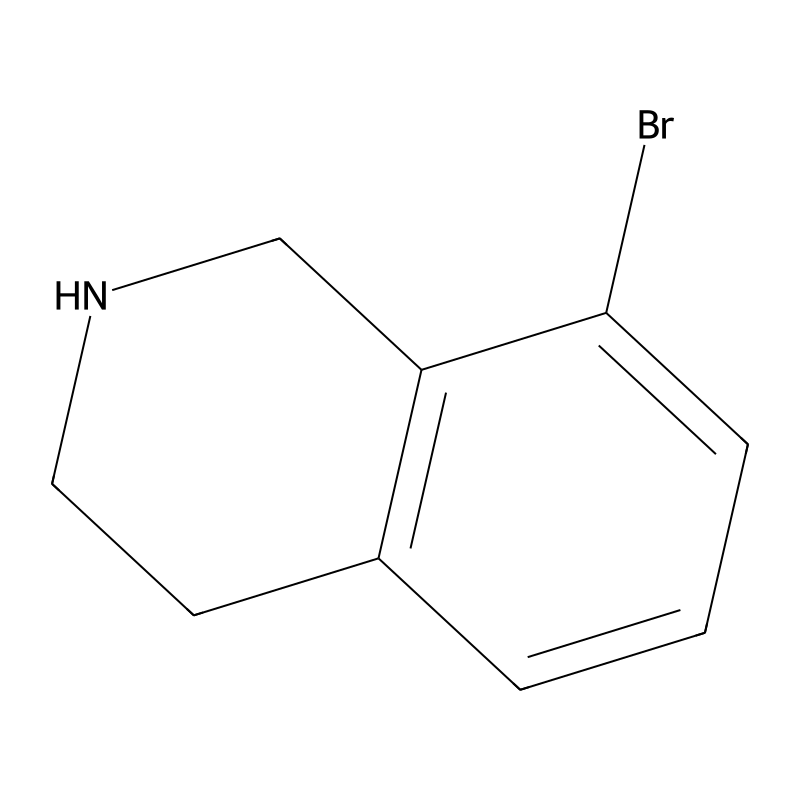

8-Bromo-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

8-Bromo-1,2,3,4-tetrahydroisoquinoline is an organic compound synthesized through various methods. One common approach involves the cyclization of N-(2-haloaryl)alkylamines with a bromo source, such as N-bromosuccinimide (NBS). This reaction scheme allows for the introduction of the bromine atom at the 8th position of the isoquinoline ring.

Potential Applications:

Research suggests that 8-Bromo-1,2,3,4-tetrahydroisoquinoline possesses potential applications in various scientific fields, including:

Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Studies have explored its use in developing novel anticonvulsant and anti-inflammatory agents.

Material Science

8-Bromo-1,2,3,4-tetrahydroisoquinoline can be incorporated into the design of functional materials. Research has investigated its potential use in developing organic light-emitting diodes (OLEDs) due to its photophysical properties.

Organic Chemistry

This compound serves as a valuable intermediate in various organic reactions. Studies have explored its reactivity in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at specific positions of the molecule.

8-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C₉H₁₀BrN and a CAS number of 75416-51-2. This compound belongs to the class of tetrahydroisoquinolines, which are bicyclic organic compounds characterized by a fused isoquinoline and cyclohexane structure. The presence of a bromine atom at the 8-position distinguishes it from other tetrahydroisoquinolines, contributing to its unique chemical properties and potential biological activities .

Research indicates that 8-Bromo-1,2,3,4-tetrahydroisoquinoline exhibits significant biological activity. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. Some studies suggest that this compound may influence dopamine receptors and could have implications in treating neurological disorders such as Parkinson's disease . Furthermore, its structural similarity to other bioactive compounds suggests potential roles in pharmacology and medicinal chemistry.

The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline typically involves several methods:

- Bromination: Starting from 1,2,3,4-tetrahydroisoquinoline, bromination can be achieved using bromine or N-bromosuccinimide in a suitable solvent.

- Cyclization: The compound can also be synthesized through cyclization reactions involving appropriate precursors and catalysts such as aluminum chloride.

- One-Pot Reactions: Recent advancements include one-pot synthesis methods that combine multiple steps into a single reaction sequence to improve efficiency and yield .

8-Bromo-1,2,3,4-tetrahydroisoquinoline has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological disorders.

- Chemical Research: It is used as an intermediate in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may be explored for developing new materials or catalysts.

Interaction studies of 8-Bromo-1,2,3,4-tetrahydroisoquinoline focus on its binding affinity to various receptors and enzymes. Research shows that it may interact with dopamine receptors and other neurotransmitter systems, which is crucial for understanding its pharmacological profile. Additionally, studies examining its metabolic pathways provide insights into how it is processed within biological systems .

Several compounds share structural similarities with 8-Bromo-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Exhibits different pharmacological properties |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Potentially more soluble in polar solvents |

| 8-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 8 | May have altered receptor binding characteristics |

The uniqueness of 8-Bromo-1,2,3,4-tetrahydroisoquinoline lies in the presence of the bromine atom at the 8-position which influences its reactivity and biological interactions compared to these similar compounds .

Bromination of Tetrahydroisoquinoline

The synthesis of 8-bromo-1,2,3,4-tetrahydroisoquinoline predominantly relies on the direct bromination of the parent tetrahydroisoquinoline compound. This approach leverages the inherent nucleophilic character of the aromatic ring system, which can undergo electrophilic aromatic substitution reactions under appropriate conditions.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution represents the most fundamental approach for introducing bromine substituents into the tetrahydroisoquinoline framework. The mechanism proceeds through a classical two-step pathway involving initial electrophilic attack by activated bromine species, followed by deprotonation to restore aromaticity [1] [2].

The reaction mechanism begins with the formation of a π-complex between the aromatic ring and the electrophilic bromine species. This is followed by the rate-determining step involving the formation of a bromoarenium ion intermediate, commonly referred to as a Wheland intermediate [1]. The positive charge in this intermediate is delocalized across the aromatic system, with particular stabilization at positions ortho and para to any electron-donating substituents present.

For tetrahydroisoquinoline substrates, the electron-donating nature of the nitrogen atom significantly influences the regioselectivity of bromination. The nitrogen atom acts as an activating group, directing electrophilic substitution to positions ortho and para relative to its position [1]. In the case of 8-bromo-1,2,3,4-tetrahydroisoquinoline, the 8-position represents the optimal site for bromination due to electronic and steric factors.

Temperature control emerges as a critical parameter for achieving high regioselectivity. Lower reaction temperatures, typically in the range of 0-25°C, significantly enhance positional selectivity by reducing the probability of undesired side reactions [1]. At elevated temperatures, the increased thermal energy allows for effective collisions at less favorable positions, thereby reducing overall selectivity.

The choice of Lewis acid catalyst substantially affects both reaction rate and selectivity. Iron(III) chloride (FeCl₃) serves as the most commonly employed catalyst, functioning by coordinating to bromine and enhancing its electrophilic character [3]. The catalyst loading must be carefully optimized, as excessive amounts can lead to over-bromination and formation of polyhalogenated products.

N-Bromosuccinimide (NBS) Methodology

N-Bromosuccinimide has emerged as the preferred brominating reagent for tetrahydroisoquinoline substrates due to its superior handling characteristics and enhanced regioselectivity compared to molecular bromine [1]. NBS offers several advantages including crystalline solid form, reduced volatility, and controlled release of bromine equivalents during the reaction.

The reaction mechanism with NBS involves the in situ generation of bromine through interaction with traces of hydrogen bromide present in the reaction mixture [5]. This controlled generation maintains low steady-state concentrations of active bromine species, thereby minimizing side reactions and improving selectivity.

Standard reaction conditions involve dissolving 1,2,3,4-tetrahydroisoquinoline in chloroform or carbon tetrachloride, followed by portionwise addition of NBS at temperatures between 0-25°C . The reaction typically proceeds to completion within 2-6 hours, with yields ranging from 65-85% depending on the specific substrate and reaction conditions.

A representative procedure involves dissolving 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) in anhydrous chloroform, followed by addition of N-bromosuccinimide (1.05 equivalents) in portions under nitrogen atmosphere . The reaction mixture is stirred at 25°C for 12-24 hours, then quenched with aqueous sodium thiosulfate solution. Product isolation involves extraction with dichloromethane and purification via column chromatography using hexane/ethyl acetate gradient elution.

The regioselectivity achieved with NBS typically exceeds 95% for the 8-position, representing a significant improvement over alternative brominating reagents . This high selectivity stems from the controlled nature of bromine generation and the reduced likelihood of competing reactions at alternative positions.

Regioselectivity Considerations

The regioselectivity of bromination reactions in tetrahydroisoquinoline systems is governed by multiple factors including electronic effects, steric hindrance, and reaction conditions. Understanding these factors is crucial for optimizing synthetic protocols and achieving consistent product quality.

Electronic effects play the dominant role in determining regioselectivity. The nitrogen atom in the tetrahydroisoquinoline ring system functions as an electron-donating group, activating the aromatic ring toward electrophilic substitution [1]. The directing effect of nitrogen preferentially channels electrophilic attack to positions ortho and para to the nitrogen substituent.

The 8-position in tetrahydroisoquinoline represents a particularly favorable site for bromination due to its electronic environment and reduced steric hindrance. This position benefits from electronic activation by the nitrogen while avoiding the steric constraints present at positions closer to the saturated ring system.

Solvent effects significantly influence regioselectivity, with non-polar solvents such as carbon tetrachloride and chloroform providing optimal selectivity [1]. Polar solvents tend to stabilize charged intermediates indiscriminately, thereby reducing positional selectivity. The choice of solvent also affects the solubility of both starting materials and products, influencing reaction kinetics and product distribution.

Temperature optimization represents another critical parameter for achieving high regioselectivity. The relationship between temperature and selectivity follows predictable patterns, with lower temperatures favoring higher selectivity at the expense of reaction rate [1]. The optimal temperature range for most tetrahydroisoquinoline brominations lies between 0-25°C, providing an acceptable balance between selectivity and practical reaction times.

Catalyst effects on regioselectivity are complex and depend on the specific catalyst employed. Lewis acid catalysts such as FeCl₃ generally enhance both reaction rate and selectivity by providing better activation of the brominating agent [1]. However, catalyst loading must be carefully controlled to avoid over-activation and loss of selectivity.

Alternative Synthetic Routes

While direct bromination represents the most straightforward approach to 8-bromo-1,2,3,4-tetrahydroisoquinoline, several alternative synthetic strategies have been developed to address specific challenges or access particular substitution patterns.

Lithiation and Reductive Amination Approaches

Lithiation-based methodologies offer enhanced regioselectivity and functional group compatibility compared to direct bromination approaches. These strategies typically involve the formation of organolithium intermediates followed by electrophilic trapping with suitable bromine sources .

The lithiation approach begins with the treatment of appropriately substituted aromatics with strong bases such as n-butyllithium at low temperatures, typically -78°C . This generates highly reactive organolithium species that can be trapped with electrophiles to introduce the desired substituents. The cryogenic conditions are essential for preventing side reactions and maintaining regioselectivity.

A representative procedure involves treating 2-methylarylidene tert-butylamines with n-butyllithium in tetrahydrofuran at -78°C . The resulting lithiated intermediate is then treated with N,N-dimethylformamide to introduce a formyl group, followed by reductive amination with sodium cyanoborohydride in methanol. Final deprotection with hydrochloric acid yields the desired tetrahydroisoquinoline derivatives.

The advantages of lithiation-based approaches include exceptional regioselectivity (typically >98%) and compatibility with sensitive functional groups . However, these methods require specialized equipment for maintaining cryogenic conditions and involve the handling of highly reactive organolithium reagents.

Reductive amination strategies complement lithiation approaches by providing mild conditions for forming the tetrahydroisoquinoline ring system. These reactions typically employ sodium cyanoborohydride as the reducing agent, which selectively reduces imine intermediates without affecting other functional groups [6].

The mechanism of reductive amination involves the initial formation of an imine intermediate through condensation of an aldehyde with an amine. This imine is then reduced by sodium cyanoborohydride under mildly acidic conditions to yield the corresponding secondary amine. The mild conditions employed in reductive amination make it compatible with a wide range of functional groups and substitution patterns.

Multi-Component Cyclization Methods

Multi-component cyclization strategies represent an emerging approach for constructing tetrahydroisoquinoline frameworks with pre-installed substituents. These methods involve the simultaneous combination of multiple starting materials in a single reaction vessel, leading to complex molecular architectures in a single operation [7] [8].

The Pictet-Spengler reaction serves as a foundational multi-component approach for tetrahydroisoquinoline synthesis. This reaction involves the condensation of β-arylethylamines with aldehydes or ketones in the presence of acid catalysts, followed by cyclization to form the tetrahydroisoquinoline ring system [9] [10].

For brominated derivatives, the Pictet-Spengler approach can be employed with pre-brominated starting materials or through post-cyclization bromination. The reaction typically proceeds under mild acidic conditions, with yields ranging from 55-75% depending on the specific substrates employed [9].

A representative multi-component procedure involves combining 2-bromophenethylamine with formaldehyde and an appropriate acid catalyst in a suitable solvent. The reaction mixture is heated to promote cyclization, typically at temperatures between 80-100°C. Product isolation involves neutralization and extraction, followed by purification via column chromatography.

More sophisticated multi-component approaches involve the combination of three or more components in domino reaction sequences. These strategies can incorporate bromination steps directly into the cyclization process, providing access to brominated tetrahydroisoquinolines without requiring separate bromination reactions [10].

The advantages of multi-component approaches include operational simplicity, atom economy, and the ability to introduce multiple functional groups in a single operation. However, these methods often require careful optimization of reaction conditions and may suffer from issues related to chemoselectivity when multiple reactive sites are present.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for improving the efficiency and scalability of tetrahydroisoquinoline synthesis, including brominated derivatives. The enhanced mixing, precise temperature control, and continuous operation inherent in flow systems provide significant advantages over traditional batch processes [11] [12].

The application of flow chemistry to tetrahydroisoquinoline synthesis involves the use of continuous flow reactors with precise control over reaction parameters. These systems typically employ microreactor technology, which provides excellent heat and mass transfer characteristics along with enhanced safety features [11].

For bromination reactions, flow chemistry offers several advantages including improved mixing of reactants, precise temperature control, and continuous removal of products. These factors contribute to enhanced regioselectivity and reduced formation of unwanted byproducts [12].

A representative flow chemistry procedure for tetrahydroisoquinoline bromination involves pumping solutions of the substrate and brominating agent through a microreactor system. The reaction typically occurs in a temperature-controlled tubular reactor with residence times ranging from 5-15 minutes . Product isolation involves in-line quenching and continuous extraction systems.

The scalability of flow chemistry systems represents a significant advantage for industrial applications. Flow reactors can be operated continuously for extended periods, providing consistent product quality and enabling large-scale production without the need for extensive equipment modifications [13].

Safety considerations in flow chemistry include the containment of hazardous intermediates and the ability to operate under pressure. The small hold-up volumes typical of flow systems minimize the inventory of hazardous materials, while the continuous nature of the process reduces the risk of runaway reactions [13].

Industrial Production Methods

The industrial production of 8-bromo-1,2,3,4-tetrahydroisoquinoline requires careful consideration of scalability, safety, environmental impact, and economic factors. Modern industrial approaches increasingly emphasize continuous processing, waste minimization, and process intensification.

Scalability Considerations

Scaling up tetrahydroisoquinoline bromination from laboratory to industrial scale presents numerous challenges that must be systematically addressed. The primary considerations include heat management, mixing efficiency, mass transfer, and safety protocols for handling bromine-containing reagents.

Heat management becomes increasingly critical at industrial scale due to the exothermic nature of bromination reactions. The heat of reaction for typical electrophilic aromatic substitution processes ranges from 50-80 kJ/mol, which can lead to significant temperature rises in large-scale reactors . Effective heat removal systems must be designed to maintain reaction temperatures within the optimal range for regioselectivity.

The design of industrial-scale reactors must account for the reduced surface area-to-volume ratio compared to laboratory equipment. This necessitates the use of enhanced mixing systems, such as high-shear mixers or static mixing elements, to ensure uniform distribution of reactants and temperature throughout the reaction mass.

Mass transfer limitations become more pronounced at larger scales, particularly in heterogeneous systems involving solid NBS reagent. The dissolution rate of NBS can become rate-limiting in large-scale reactors, requiring careful attention to particle size distribution and agitation intensity .

Safety considerations at industrial scale include the handling and storage of large quantities of bromine-containing reagents, implementation of appropriate containment systems, and development of emergency response procedures. The volatility and toxicity of bromine compounds require specialized ventilation systems and personal protective equipment protocols.

Economic factors drive many scaling decisions, with particular attention to raw material costs, energy consumption, and waste disposal expenses. The choice between different brominating reagents often depends on their relative costs and the associated waste treatment requirements .

Continuous Flow Reactor Protocols

Continuous flow reactor technology has revolutionized industrial-scale production of brominated organic compounds, offering significant advantages in terms of safety, efficiency, and product quality. The implementation of flow chemistry for tetrahydroisoquinoline bromination represents a significant advancement in manufacturing technology.

The design of continuous flow systems for bromination reactions typically involves multiple stages including reactant mixing, temperature control, reaction, and product separation. Each stage must be carefully optimized to ensure consistent product quality and maximum throughput .

Reactant mixing in flow systems is achieved through specialized mixing devices such as T-mixers, Y-mixers, or static mixing elements. The choice of mixing device depends on the specific properties of the reactants and the desired degree of mixing. For NBS bromination, rapid mixing is essential to ensure uniform distribution of the brominating agent and prevent local hotspots [12].

Temperature control in flow reactors is typically achieved through the use of heating/cooling jackets, heat exchangers, or thermostatted flow channels. The high surface area-to-volume ratio of flow reactors provides excellent heat transfer characteristics, enabling precise temperature control even for highly exothermic reactions.

A representative continuous flow protocol for 8-bromo-1,2,3,4-tetrahydroisoquinoline production involves separate feed streams for the substrate and NBS solutions. These streams are combined in a T-mixer and passed through a temperature-controlled tubular reactor with a residence time of 5-10 minutes at 50°C . The reaction mixture then passes through an in-line quench system and continuous extraction unit for product isolation.

The advantages of continuous flow processing include consistent product quality, reduced batch-to-batch variation, enhanced safety through reduced inventory of hazardous materials, and the ability to operate under optimized conditions continuously [13]. Additionally, flow systems can be easily scaled up by numbering up (parallel reactors) or scaling out (larger diameter reactors).

Process monitoring and control in flow systems can be achieved through in-line analytical techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, or mass spectrometry. These techniques provide real-time feedback on reaction progress and product quality, enabling automatic adjustment of process parameters [13].

Purification and Quality Control Strategies

Industrial production of 8-bromo-1,2,3,4-tetrahydroisoquinoline requires robust purification and quality control strategies to ensure consistent product quality and regulatory compliance. The purification approach must be designed to remove impurities while maximizing yield and minimizing waste generation.

The primary impurities in brominated tetrahydroisoquinoline products include unreacted starting materials, regioisomeric brominated products, over-brominated compounds, and degradation products. Each class of impurity requires specific purification strategies and analytical monitoring methods .

Crystallization represents the most common purification method for solid organic compounds, offering advantages in terms of selectivity, scalability, and cost-effectiveness. For 8-bromo-1,2,3,4-tetrahydroisoquinoline, crystallization from ethanol-water mixtures typically provides products with purities exceeding 98% .

The crystallization process must be carefully controlled to ensure consistent crystal size distribution and morphology. Parameters such as cooling rate, seeding, and agitation intensity significantly influence the final product characteristics. Typical crystallization procedures involve dissolving the crude product in hot ethanol, followed by controlled cooling and water addition to induce crystallization.

Chromatographic purification methods, including column chromatography and high-performance liquid chromatography, provide alternative approaches for achieving high purity products. These methods are particularly useful for removing closely related impurities that cannot be effectively separated by crystallization [14].

Quality control protocols for industrial production typically involve multiple analytical techniques to ensure product identity, purity, and consistency. High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity determination, with detection limits typically in the 0.1-1.0% range for related impurities [14] [15].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect impurities at the structural level. Both proton and carbon-13 NMR techniques are commonly employed, with integration ratios used to quantify impurity levels [16].

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry, offers exceptional sensitivity and specificity for detecting trace impurities. Detection limits in the 1-10 ng/mL range are routinely achievable, making this technique valuable for detecting process-related impurities [15] [17].

Melting point determination provides a rapid and cost-effective method for assessing product purity and identity. Pure 8-bromo-1,2,3,4-tetrahydroisoquinoline typically exhibits a melting point of 160-161°C, with variations indicating the presence of impurities [18].

Elemental analysis offers complementary information about product composition, with particular value for detecting inorganic impurities and confirming molecular formulas. Modern combustion analysis techniques can achieve accuracies within 0.1-0.5% of theoretical values [18].

The implementation of statistical process control methods enables continuous monitoring of product quality parameters and early detection of process deviations. Control charts for key quality attributes such as purity, yield, and melting point provide valuable tools for maintaining consistent product quality [14].

In-process monitoring during production involves real-time analysis of reaction mixtures and intermediate products to ensure optimal process performance. Techniques such as in-line infrared spectroscopy and process mass spectrometry enable continuous monitoring of reaction progress and early detection of process upsets [15].

Environmental monitoring and waste minimization strategies are increasingly important aspects of industrial production. The development of green chemistry approaches, including solvent recycling and waste reduction protocols, contributes to the overall sustainability of the manufacturing process .

Regulatory compliance requirements vary by jurisdiction but typically include documentation of manufacturing processes, quality control procedures, and environmental monitoring data. The implementation of quality management systems such as ISO 9001 or pharmaceutical Good Manufacturing Practices ensures consistent compliance with regulatory requirements [14].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant